Bienvenue dans la boutique en ligne BenchChem!

1,4-Diazaspiro[4.5]decane

Medicinal Chemistry Conformational Analysis Scaffold Design

1,4-Diazaspiro[4.5]decane is a conformationally locked spirocyclic diamine featuring zero rotatable bonds and a topological polar surface area (TPSA) of 24.1 Ų. Its scaffold enforces a defined spatial orientation of the two secondary amine nitrogens, which fundamentally distinguishes it from flexible linear diamines or monocyclic piperazine systems.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 177-03-7
Cat. No. B091623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazaspiro[4.5]decane
CAS177-03-7
Synonyms1,4-Diazaspiro[4.5]decane
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NCCN2
InChIInChI=1S/C8H16N2/c1-2-4-8(5-3-1)9-6-7-10-8/h9-10H,1-7H2
InChIKeyAIIGJUUIWYQTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazaspiro[4.5]decane (CAS 177-03-7) for Spirocyclic Scaffold Procurement: Core Identity and Computed Baseline Properties


1,4-Diazaspiro[4.5]decane is a conformationally locked spirocyclic diamine featuring zero rotatable bonds and a topological polar surface area (TPSA) of 24.1 Ų [1]. Its scaffold enforces a defined spatial orientation of the two secondary amine nitrogens, which fundamentally distinguishes it from flexible linear diamines or monocyclic piperazine systems [1].

Why Procuring a Non-Spirocyclic Diamine Cannot Substitute for 1,4-Diazaspiro[4.5]decane in Lead Optimization


Generic substitution of 1,4-diazaspiro[4.5]decane with a flexible diamine or piperazine fails because the spirocyclic fusion eliminates all rotatable bonds, pre-organizing the amine pharmacophores into a fixed geometry that reduces the conformational entropy penalty upon target binding [1]. In contrast, even simple piperazine retains ring-flipping dynamics, and linear diamines introduce a much larger entropic barrier that degrades binding affinity and selectivity [2].

Quantifiable Differentiation Evidence for 1,4-Diazaspiro[4.5]decane Against Closest Analogs


Conformational Restriction: Zero Rotatable Bonds vs. Piperazine and Linear Diamines

1,4-Diazaspiro[4.5]decane possesses a spirocyclic core with 0 rotatable bonds, enforcing complete conformational pre-organization of the two amine groups [1]. By comparison, piperazine, a common diamine bioisostere, exhibits ring-flipping dynamics that allow multiple low-energy conformers, while linear diamines like N,N'-dimethyl-1,2-ethanediamine possess at least 3 rotatable bonds. This pre-organization is a key driver of binding affinity gains in spirocyclic ligands; for example, replacement of an N-methylpiperazine with a 1,8-diazaspiro[4.5]decane group in a cystine crystallization inhibitor increased potency 2-fold (IC50 29.5 nM vs. ~59 nM) [2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Hydrogen-Bond Donor/Acceptor Profile: Precise 2 HBD / 2 HBA Stoichiometry for Target Engagement

The compound presents exactly 2 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA) [1]. This balanced, predictable H-bond profile avoids excessive polarity that can limit permeability, while providing sufficient donor/acceptor capacity for key protein-ligand interactions. In contrast, analogs such as 1,4-diazaspiro[5.5]undecane exhibit computed LogD(pH 7.4) values of -1.41 [2], reflecting higher lipophilicity that can lead to different off-target binding patterns.

Drug Design Physicochemical Profiling Pharmacophore Modeling

Spirocyclic Scaffold as a Privileged Intermediate for TPH1 Inhibitor Synthesis

Patent WO2018087602A1 specifically claims optically active diazaspiro[4.5]decane derivatives as essential intermediates for the preparation of tryptophan hydroxylase 1 (TPH1) inhibitors [1]. This patent-protected application is not disclosed for the [5.5]undecane or [4.4]nonane analogs, indicating a distinct synthetic utility landscape.

Enzyme Inhibition Chiral Resolution Patent-Protected Application

Empirical Potency Gain Demonstrated for a Closely Related Diazaspiro[4.5]decane Bioisostere

In a direct head-to-head comparison within the same study, replacing an N-methylpiperazine terminal group with 1,8-diazaspiro[4.5]decane (LH1753, IC50 = 29.5 nM) yielded a 2-fold improvement in l-cystine crystallization inhibition over the N-methylpiperazine-containing analog LH708 (IC50 ≈ 59 nM) . This demonstrates the class-level advantage of the diazaspiro[4.5]decane scaffold over a monocyclic piperazine in a measurable biological assay.

Crystallization Inhibition Bioisosterism Cystinuria

High-Confidence Application Scenarios for 1,4-Diazaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Scaffold for Reducing Conformational Entropy in Fragment-Based Drug Discovery

With 0 rotatable bonds [1], 1,4-diazaspiro[4.5]decane is an ideal core fragment for fragment-based screening campaigns where maximizing binding enthalpy per heavy atom is critical. Its rigid spirocyclic geometry pre-organizes amine pharmacophores, a design principle validated by the 2-fold potency gain observed when an N-methylpiperazine was replaced with a related diazaspiro[4.5]decane group [2].

Synthetic Intermediate for TPH1 Inhibitor Development Programs

Patented as a key intermediate for optically active TPH1 inhibitors (WO2018087602A1) [3], the [4.5] core offers a direct synthetic entry point that is not disclosed for ring-size analogs, reducing synthetic risk for teams targeting peripheral serotonin biosynthesis pathways.

Bioisosteric Replacement of Piperazine When Reduced Flexibility Is Required

The spirocyclic [4.5] scaffold offers a conformationally locked alternative to piperazine with comparable 2 HBD / 2 HBA stoichiometry [1]. When piperazine-containing leads exhibit problematic off-target pharmacology linked to ring-flipping dynamics, the [4.5] core can be prioritized as a rigid bioisostere, supported by the empirical 2-fold potency improvement achieved in a crystallization inhibition assay [2].

Quote Request

Request a Quote for 1,4-Diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.